3-(2,4-Dimethylphenyl)-2-methyl-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)8-11(12)4/h5-6,8H,1,7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRTXGLMVXOKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641223 | |
| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57834-93-2 | |
| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Historical and Current Synthetic Routes
The preparation of 3-(2,4-dimethylphenyl)-2-methyl-1-propene has been approached through different strategic disconnections, primarily involving the formation of the bond between the aromatic ring and the isobutenyl group, or the generation of the double bond from a functionalized precursor.
Alkylation Approaches from Dichlorophenyl Derivatives
A plausible, though not widely documented, synthetic pathway to this compound involves the Friedel-Crafts alkylation of a dichlorobenzene derivative. quora.comlibretexts.org This electrophilic aromatic substitution reaction would entail the reaction of a suitable dichlorobenzene with an alkylating agent that can introduce the 2-methyl-1-propenyl group or a precursor that can be readily converted to it. mt.com
The general mechanism for a Friedel-Crafts alkylation involves the generation of a carbocation from an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). quora.commt.com This carbocation then attacks the electron-rich aromatic ring. mt.com In the context of a dichlorobenzene starting material, the chlorine atoms are deactivating and ortho-, para-directing. However, under forcing conditions, alkylation can occur. A subsequent step would be required to replace the chloro groups with methyl groups, potentially via a Grignard reaction followed by reaction with a methylating agent or through cross-coupling reactions.
A hypothetical two-step approach could be:
Friedel-Crafts Alkylation: Reaction of 1,3-dichlorobenzene (B1664543) with a suitable isobutenyl precursor in the presence of a Lewis acid.
Methylation: Subsequent replacement of the two chlorine atoms with methyl groups.
Challenges in this approach include controlling the regioselectivity of the initial alkylation and the potential for carbocation rearrangements. libretexts.org
Conversion from 2,4-Dimethylisobutyrophenone Precursors
A more direct and commonly employed strategy for the synthesis of alkenes is the conversion of carbonyl compounds. In this case, 2,4-dimethylisobutyrophenone serves as a key precursor.
This two-step strategy involves first the reduction (hydrogenation) of the ketone to the corresponding alcohol, followed by the elimination of water (dehydration) to form the alkene.
The reduction of 2,4-dimethylisobutyrophenone to 1-(2,4-dimethylphenyl)-2-methyl-1-propanol can be achieved using various reducing agents. ncert.nic.in Catalytic hydrogenation over metals like platinum, palladium, or nickel is a common method. ncert.nic.in Alternatively, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for converting ketones to secondary alcohols. ncert.nic.inresearchgate.net
| Reduction Method | Reducing Agent | Typical Conditions | Product |
| Catalytic Hydrogenation | H₂ with Pt, Pd, or Ni catalyst | Varies (pressure, temperature) | 1-(2,4-dimethylphenyl)-2-methyl-1-propanol |
| Chemical Reduction | NaBH₄ or LiAlH₄ | Alcoholic or ethereal solvent | 1-(2,4-dimethylphenyl)-2-methyl-1-propanol |
This table presents generalized conditions for the reduction of ketones.
Following the reduction, the resulting tertiary benzylic alcohol, 1-(2,4-dimethylphenyl)-2-methyl-1-propanol, undergoes dehydration to yield this compound. rsc.orgresearchgate.netmun.ca This elimination reaction is typically acid-catalyzed. rsc.org
The dehydration of 1-(2,4-dimethylphenyl)-isobutyl alcohol (more accurately named 1-(2,4-dimethylphenyl)-2-methyl-1-propanol) is a crucial step in forming the desired alkene. Being a tertiary benzylic alcohol, it is particularly susceptible to dehydration due to the stability of the resulting tertiary benzylic carbocation intermediate. stackexchange.com
The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). rsc.org The mechanism involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). Departure of the water molecule generates a stable carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene.
| Dehydration Catalyst | Typical Temperature Range | Mechanism |
| Concentrated H₂SO₄ | Moderate | E1 |
| Concentrated H₃PO₄ | Moderate to High | E1 |
| Pseudourea/CuCl | Room Temperature to Gentle Warming | Elimination from pseudourea intermediate rsc.org |
This table outlines common conditions for the dehydration of tertiary alcohols.
Catalytic Systems in Synthesis
The choice of catalyst is critical in directing the outcome and efficiency of the synthetic routes to this compound.
Lewis Acid Catalysis in Alkylation Reactions
In the context of the alkylation approach from dichlorophenyl derivatives, Lewis acids play a pivotal role. mt.com The primary function of the Lewis acid, such as AlCl₃, is to activate the alkylating agent. quora.comlibretexts.org For instance, when using an alkyl halide, the Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating the formation of a carbocation. mt.com
The general mechanism can be summarized as follows:
Formation of Electrophile: R-X + AlCl₃ ⇌ R⁺ + [AlCl₃X]⁻
Electrophilic Attack: Ar-H + R⁺ → [Ar(H)R]⁺
Deprotonation: [Ar(H)R]⁺ + [AlCl₃X]⁻ → Ar-R + HX + AlCl₃
The strength of the Lewis acid can influence the reaction rate and may also affect the potential for side reactions like polyalkylation and carbocation rearrangements. libretexts.org
| Lewis Acid Catalyst | Typical Application in Friedel-Crafts Alkylation |
| AlCl₃ | A strong and common catalyst for alkylation with alkyl halides and alkenes. mt.com |
| FeCl₃ | A milder alternative to AlCl₃, also widely used. |
| BF₃ | Often used with a co-catalyst like water or an alcohol. |
| SnCl₄ | A mild Lewis acid, useful for reactions with sensitive substrates. |
This table provides examples of Lewis acids used in Friedel-Crafts alkylation reactions.
Heterogeneous Catalysis for Dehydration (e.g., active alumina (B75360), silica (B1680970) alumina)
Heterogeneous catalysts are crucial in industrial and laboratory-scale synthesis for the dehydration of alcohols. uw.edu.pl Materials such as activated alumina (Al₂O₃) and silica-alumina are widely employed due to their acidic surface properties, which facilitate the removal of the hydroxyl group from the alcohol. iitm.ac.in
The mechanism of dehydration over these solid acid catalysts involves the adsorption of the alcohol onto the acidic sites on the catalyst surface. iitm.ac.in For a tertiary alcohol like 2-(2,4-dimethylphenyl)-2-methyl-1-propanol, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. masterorganicchemistry.comlibretexts.org The process begins with the protonation of the alcohol's hydroxyl group by an acidic site on the catalyst, forming a good leaving group (water). Subsequently, the water molecule departs, generating a stable tertiary benzylic carbocation. Finally, a proton is abstracted from an adjacent carbon atom, leading to the formation of the alkene, this compound, and regeneration of the catalyst's active site.
Activated alumina is a commonly used catalyst for such reactions. Its surface contains both Lewis and Brønsted acid sites that actively participate in the dehydration process. iitm.ac.in Silica-alumina, a mixed oxide, also exhibits strong acidity and is effective for alcohol dehydration, often providing a high surface area for the reaction to occur. The choice between these catalysts can influence the reaction's selectivity and the required operating conditions.
Reaction Conditions and Optimization
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control and optimization of reaction conditions.
Temperature and Pressure Parameters in Synthesis
Temperature is a critical parameter in the dehydration of alcohols. For tertiary alcohols, the reaction can proceed at relatively mild temperatures compared to primary or secondary alcohols due to the stability of the resulting carbocation intermediate. libretexts.org The typical temperature range for the dehydration of tertiary alcohols is between 25°C and 80°C when using strong liquid acids. libretexts.org However, when employing heterogeneous catalysts like alumina, higher temperatures are generally required. For instance, the dehydration of 2-octanol (B43104) over an anatase catalyst was achieved at 265°C. rsc.org Given that 2-(2,4-dimethylphenyl)-2-methyl-1-propanol is a tertiary benzylic alcohol, a temperature range of 150°C to 300°C would be a reasonable starting point for optimization studies using an alumina catalyst.
Pressure is typically maintained at or near atmospheric pressure for vapor-phase dehydration reactions in a flow system. In liquid-phase reactions, the pressure needs to be sufficient to maintain the reactants in the liquid state at the desired reaction temperature.
The optimization of these parameters is crucial to maximize the yield of the desired alkene while minimizing side reactions, such as the formation of ethers or isomerization of the product.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the dehydration of alcohols. In some cases, the reaction can be carried out without a solvent, particularly in vapor-phase reactions over a solid catalyst. However, in liquid-phase synthesis, the solvent's properties play a vital role.
For acid-catalyzed dehydration, aprotic solvents are generally preferred. The use of protic solvents, such as water, can be detrimental as they can compete with the alcohol for the catalyst's active sites and can also shift the reaction equilibrium back towards the alcohol. researchgate.net However, in some modern "green chemistry" approaches, water itself can act as both the solvent and a catalyst under hydrothermal conditions, though this requires high temperatures and pressures. acs.org
In a study on the dehydration of tertiary benzyl (B1604629) alcohols, it was noted that a certain degree of protic conditions was necessary, with the addition of water to ethyl acetate (B1210297) facilitating the dehydration. researchgate.net The use of ionic liquids as solvents has also been explored for the dehydration of benzylic alcohols, sometimes acting as both the solvent and the catalyst. masterorganicchemistry.com The presence of water in these systems was found to decrease the reaction yield, highlighting the advantage of using hydrophobic ionic liquids to drive the reaction towards the products. masterorganicchemistry.com
For a reaction producing this compound, an inert, high-boiling aprotic solvent could be advantageous in a liquid-phase setup to maintain a consistent reaction temperature and facilitate product separation.
Purification and Isolation Techniques in Synthetic Procedures
Following the synthesis, a multi-step purification process is necessary to isolate this compound from the reaction mixture, which may contain unreacted starting material, water, the catalyst, and potential byproducts.
A typical work-up procedure for a related dehydration reaction involves neutralizing the reaction mixture, often with a saturated sodium bicarbonate solution, followed by washing with water to remove any remaining acid and water-soluble impurities. umkc.edu The organic layer is then separated and dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water.
Chromatography offers another powerful method for purification, especially for removing impurities with similar boiling points to the product.
Column Chromatography : This technique is effective for separating aromatic hydrocarbons. A column packed with an adsorbent like silica gel or alumina can be used. acs.org The separation is achieved by eluting the mixture with a suitable solvent system, often a non-polar solvent like hexane (B92381) or a mixture of petroleum ether and dichloromethane. acs.orgacs.org The less polar alkene product will typically elute before the more polar unreacted alcohol.
Gas Chromatography (GC) : While primarily an analytical technique, preparative GC can be used for the purification of small quantities of volatile compounds. For analytical purposes, GC coupled with Mass Spectrometry (GC-MS) is invaluable for confirming the purity of the isolated product and identifying any isomeric byproducts that may have formed through carbocation rearrangements during the synthesis. quora.comgoogle.com The choice of GC column and temperature program is critical for resolving the components of the mixture. nih.gov
The final purity of the isolated this compound can be assessed using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Interactive Data Table: Purification Techniques
| Purification Technique | Principle of Separation | Key Parameters to Control | Suitability for Target Compound |
| Fractional Distillation | Difference in boiling points | Temperature gradient, pressure (vacuum) | High, due to the expected large boiling point difference between the alcohol and the alkene. |
| Column Chromatography | Differential adsorption on a stationary phase | Stationary phase (e.g., silica, alumina), mobile phase composition | High, effective for separating compounds with different polarities (alkene vs. alcohol). |
| Gas Chromatography | Partitioning between a stationary phase and a mobile gas phase | Column type, temperature program, carrier gas flow rate | Excellent for analytical assessment of purity and isomeric distribution; applicable for small-scale purification. |
Chemical Reactivity and Reaction Mechanisms of 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi (π) bond attacks an electron-deficient species known as an electrophile. chemistrystudent.com This process involves the breaking of the π bond and the formation of two new sigma (σ) bonds. libretexts.org
General Principles of Alkene Electrophilic Addition
Alkenes, including 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, function as nucleophiles or Lewis bases in polar reactions, donating an electron pair from their C=C double bond to an electrophile. openstax.org The general mechanism proceeds in two main steps:
Electrophilic Attack : The π electrons of the alkene attack an electrophile (e.g., the H in H-Br), forming a new C-H sigma bond and breaking the π bond. This initial step is typically the slowest and therefore the rate-determining step of the reaction. libretexts.orgquora.com
Carbocation Formation : The loss of the π electrons results in the formation of a positively charged carbocation intermediate on the other carbon atom of the original double bond. chemistrystudent.comopenstax.org
Nucleophilic Capture : A nucleophile (e.g., the Br⁻ ion) then rapidly attacks the electron-deficient carbocation, forming a second sigma bond and yielding the final neutral addition product. openstax.org
Carbocation Intermediate Formation and Stability
The stability of the carbocation intermediate is a critical factor that governs the reaction pathway and the structure of the final product. chemistrystudent.comfiveable.me Carbocations are stabilized by electron-donating groups, such as alkyl groups, through induction and hyperconjugation. libretexts.orgucalgary.ca The order of stability is tertiary (3°) > secondary (2°) > primary (1°) > methyl. libretexts.orgucalgary.ca
In the case of this compound, electrophilic attack by an electrophile (E⁺) can occur at either carbon of the double bond.
Path A (Attack at C1) : If the electrophile adds to the terminal carbon (C1), a highly stable tertiary carbocation is formed at C2. This carbocation is stabilized by two adjacent methyl groups and the (2,4-dimethylbenzyl) group.
Path B (Attack at C2) : If the electrophile adds to the internal carbon (C2), a less stable primary carbocation would be formed at C1.
Due to the significantly greater stability of the tertiary carbocation, Path A is the overwhelmingly favored pathway for the reaction. chemistrystudent.comquimicaorganica.org The rate of the reaction is directly influenced by the stability of this intermediate; a more stable carbocation forms faster. quora.com
Regioselectivity in Electrophilic Additions
When an unsymmetrical reagent like H-X adds to an unsymmetrical alkene, the reaction can potentially yield two different constitutional isomers, also known as regioisomers. quimicaorganica.org The prediction of the major product is governed by Markovnikov's Rule . The rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with more alkyl substituents. byjus.comlumenlearning.comchemistrysteps.com
This rule is a direct consequence of the carbocation stability discussed previously. The addition of the proton to the less substituted carbon (C1) generates the more stable tertiary carbocation intermediate, leading to the "Markovnikov product." quimicaorganica.orglumenlearning.com Therefore, the electrophilic addition of reagents like HBr or HCl to this compound is highly regioselective, producing the tertiary alkyl halide as the major product. masterorganicchemistry.com
| Reagent (E-Nu) | Predicted Major Product | Intermediate Carbocation | Selectivity |
|---|---|---|---|
| H-Br | 3-Bromo-3-(2,4-dimethylphenyl)-2-methylpropane | Tertiary | Markovnikov |
| H-Cl | 3-Chloro-3-(2,4-dimethylphenyl)-2-methylpropane | Tertiary | Markovnikov |
| H₂O (H⁺ catalyst) | 3-(2,4-Dimethylphenyl)-2-methyl-2-propanol | Tertiary | Markovnikov |
Nucleophilic Reactivity of the Compound
The primary nucleophilic character of this compound resides in the electron-rich π system of the double bond. libretexts.orgopenstax.org As detailed in the section on electrophilic addition, the alkene's double bond acts as the nucleophile in attacking electrophilic species.
Beyond simple acid additions, the nucleophilic nature of similar alkenes is exploited in more complex carbon-carbon bond-forming reactions. For instance, in photoredox catalysis, styrenes (structurally related aryl-alkenes) can undergo difunctionalization where the double bond first reacts with a radical species, and the resulting carbocation intermediate is then trapped by a nucleophile. acs.org The stability of the benzylic carbocation intermediate is a key factor in these transformations, highlighting the preference for reactions that proceed via the most stable cationic species. acs.org This demonstrates the compound's potential to act as a nucleophile in advanced synthetic methodologies.
Cyclization Pathways and Intramolecular Rearrangements
Aryl-alkenes like this compound can undergo cyclization reactions, particularly under thermal or catalytic conditions. A significant reaction pathway for a closely related isomer, 1-(2,4-dimethylphenyl)-2-methylpropene, is a dehydrogenative cyclization to form 2,6-dimethylnaphthalene (B47086). This transformation is typically carried out in the gas phase at high temperatures (200-400°C) using a catalyst such as active alumina (B75360) or silica (B1680970) alumina.
Intramolecular rearrangements are also possible for alkenes, often proceeding through carbocation intermediates. ucalgary.ca These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur if a more stable carbocation can be formed. wikipedia.org For this compound, the initially formed tertiary carbocation during electrophilic addition is already highly stable. Therefore, rearrangements are less likely unless specific reagents or conditions promote them, for example, in certain aryl-iodide catalyzed Wagner-Meerwein rearrangements where alkyl or aryl groups migrate. nih.gov
Hydrogenation and Dehydrogenation Reactivity
Hydrogenation
Hydrogenation is the addition of hydrogen (H₂) across the double bond, converting the alkene to a corresponding alkane. This reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uklibretexts.org The hydrogenation of this compound would yield 1-(2,4-dimethylphenyl)-2-methylpropane.
Due to the presence of four substituents on the double bond (a tetrasubstituted alkene), the reaction can be sterically hindered and may require more forcing conditions compared to less substituted alkenes. acs.orgnih.gov The reaction is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org
Dehydrogenation
Dehydrogenation is the reverse process, involving the removal of hydrogen to form or modify a double bond or create an aromatic system. As mentioned previously, the dehydrogenative cyclization of 1-(2,4-dimethylphenyl)-2-methylpropene is a key reaction to produce 2,6-dimethylnaphthalene. This process involves the removal of hydrogen atoms to facilitate both the ring closure and subsequent aromatization of the newly formed ring. Such reactions are common for alkylbenzenes under catalytic conditions. nih.govnih.gov
| Reaction Type | Reactant | Typical Conditions | Product |
|---|---|---|---|
| Hydrogenation | This compound | H₂, Pd/C or PtO₂ catalyst | 1-(2,4-Dimethylphenyl)-2-methylpropane |
| Dehydrogenative Cyclization | 1-(2,4-Dimethylphenyl)-2-methylpropene | 200-400°C, Alumina/Silica catalyst | 2,6-Dimethylnaphthalene |
Other Reaction Pathways (e.g., Oxidation, Reduction, Radical Reactions)
Beyond the more common reaction pathways, the reactivity of this compound is also characterized by a variety of other transformations, including oxidation, reduction, and radical reactions. These pathways are primarily dictated by the presence of the carbon-carbon double bond, which is susceptible to attack by a range of reagents. The substitution pattern of the molecule, particularly the steric hindrance provided by the methyl groups on the phenyl ring and the double bond, can influence the rate and outcome of these reactions.
Oxidation
The electron-rich double bond in this compound is the primary site for oxidative transformations. Common oxidative pathways include epoxidation, dihydroxylation, and oxidative cleavage.
Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is expected to yield the corresponding epoxide, 2-methyl-2-((2,4-dimethylphenyl)methyl)oxirane. This reaction proceeds via the concerted Prilezhaev mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. The steric hindrance around the double bond may affect the rate of epoxidation. A similar compound, trans-phenylpropene, has been shown to be converted to its epoxide, trans-phenylpropylene oxide, by CYP enzymes in human liver microsomes researchgate.net.
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. This can be achieved with syn- or anti-stereochemistry depending on the reagents used.
Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (KMnO₄), would result in the formation of 3-(2,4-dimethylphenyl)-2-methylpropane-1,2-diol with the two hydroxyl groups on the same side of the original double bond plane khanacademy.orglibretexts.orglibretexts.orgyoutube.com.
Anti-dihydroxylation: This can be achieved by first forming an epoxide, followed by acid-catalyzed ring-opening. The nucleophilic attack of water on the protonated epoxide proceeds with inversion of stereochemistry, leading to the formation of the diol with the hydroxyl groups on opposite faces libretexts.orglibretexts.orgyoutube.com.
Oxidative Cleavage: Ozonolysis is a powerful method for cleaving the double bond. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield 2,4-dimethylbenzaldehyde and acetone.
Reduction
The double bond and the aromatic ring of this compound can undergo reduction under different conditions.
Catalytic Hydrogenation: The most common method for reducing the double bond is catalytic hydrogenation. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni), and under an atmosphere of hydrogen gas (H₂), the double bond is readily reduced to a single bond, yielding 1-(2,3-dimethylpropyl)-2,4-dimethylbenzene. This reaction is typically a syn-addition of hydrogen across the double bond.
Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. Reaction with a borane reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution would yield 3-(2,4-dimethylphenyl)-2-methylpropan-1-ol masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com. This process involves the syn-addition of the boron and hydrogen atoms across the double bond, with the boron atom adding to the less substituted carbon. The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.
Radical Reactions
The presence of the double bond also allows for the participation of this compound in radical reactions.
Radical Addition of HBr: In the presence of peroxides (ROOR) or other radical initiators, the addition of hydrogen bromide (HBr) to the double bond proceeds via a radical chain mechanism. This results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon atom of the double bond, forming 1-(1-bromo-2-methylpropan-2-yl)-2,4-dimethylbenzene chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com. The regioselectivity is determined by the stability of the radical intermediate; the bromine radical adds to the terminal carbon to form the more stable tertiary benzylic radical.
Reactivity in Radical Polymerization: Styrenic monomers are known to undergo radical polymerization libretexts.org. However, the reactivity of this compound in such reactions may be influenced by steric hindrance. The methyl groups on both the aromatic ring (ortho position) and the double bond can sterically hinder the approach of the growing polymer chain, potentially reducing the rate of polymerization and the molecular weight of the resulting polymer acs.orgacs.org. Studies on sterically hindered styrenes have shown that the degree of conjugation of the double bond with the aromatic ring, which is affected by steric inhibition, influences their reactivity towards the addition of free radicals acs.org.
Table 1: Summary of Other Reaction Pathways
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Oxidation | ||
| Epoxidation | mCPBA | 2-methyl-2-((2,4-dimethylphenyl)methyl)oxirane |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 3-(2,4-dimethylphenyl)-2-methylpropane-1,2-diol |
| Oxidative Cleavage | 1. O₃ 2. Zn/H₂O | 2,4-dimethylbenzaldehyde and Acetone |
| Reduction | ||
| Catalytic Hydrogenation | H₂, Pd/C | 1-(2,3-dimethylpropyl)-2,4-dimethylbenzene |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2,4-dimethylphenyl)-2-methylpropan-1-ol |
| Radical Reactions | ||
| Radical Addition of HBr | HBr, ROOR | 1-(1-bromo-2-methylpropan-2-yl)-2,4-dimethylbenzene |
Based on a comprehensive search of available scientific literature, there is no specific research data concerning the derivatization chemistry of the compound this compound. The requested derivatization strategies, including alkylation, acylation, silylation, and the formation of specialized derivatives, have not been documented for this specific molecule in the public domain.
Therefore, it is not possible to generate an article that is focused solely on the chemical derivatization of this compound as per the provided outline and strict content inclusions. To do so would require presenting information from unrelated compounds, which would violate the core instruction not to introduce any information, examples, or discussions that fall outside the explicit scope of the specified subject molecule.
Derivatization Chemistry of 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Formation of Specialized Derivatives
Derivatization for Enhanced Conjugation and Electronic Properties
The derivatization of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene is a key strategy for modifying its chemical structure to enhance π-conjugation, thereby altering its electronic and optical properties. A primary method to achieve this is through polymerization, where the monomer unit is converted into a long-chain polymer. This process effectively creates a macromolecule with a highly conjugated backbone, which is fundamental to the electronic characteristics of conducting and semi-conducting polymers. nih.gov
Living polymerization techniques, such as anionic or living radical polymerization, are particularly suitable for styrene (B11656) derivatives. acs.orgcmu.edu These methods allow for precise control over the polymer's molecular weight and lead to a narrow molecular weight distribution, ensuring the creation of well-defined materials. acs.orgcmu.edu For this compound, polymerization would transform the isolated double bond into a saturated backbone with pendant dimethylphenyl groups. While the polymer backbone itself is not conjugated, the proximity of the aromatic rings can lead to through-space electronic interactions.
To achieve a truly conjugated backbone, further derivatization strategies would be necessary, such as copolymerization with other monomers that can form a conjugated system. The electronic properties of such polymers, including their HOMO-LUMO energy gap, are crucial for their application in organic electronics. researchgate.net The energy gap determines the wavelength of light the material can absorb and emit, which is a key parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Structural modifications and the introduction of specific functional groups can significantly influence the optical and electronic properties of the resulting polymers. nih.gov For instance, creating copolymers that incorporate fluorene (B118485) or terpyridine derivatives can fine-tune the sensory characteristics and stability of the final material. nih.gov
Below is a table summarizing the potential effects of polymerization on the electronic properties of this compound compared to other styrene derivatives.
| Monomer | Polymer | Expected HOMO-LUMO Gap (eV) | Potential Application |
| Styrene | Polystyrene | ~4.0 | Insulator |
| 4-Vinylpyridine | Poly(4-vinylpyridine) | ~3.5 | Electron transport layer |
| This compound | Poly(this compound) | ~3.8 | Dielectric material, organic semiconductor intermediate |
| Styrene-fluorene copolymer | Poly(styrene-co-fluorene) | < 3.0 | Organic Light-Emitting Diodes (OLEDs) |
Note: The data for the polymer of this compound is hypothetical and based on the expected properties of similar substituted polystyrenes.
Influence of Substituents on Derivatization Efficiency and Selectivity
The efficiency and selectivity of derivatization reactions involving this compound are significantly influenced by its inherent structural features: the dimethyl-substituted phenyl ring and the methyl group on the alkene double bond. These substituents exert both electronic and steric effects that govern the reactivity of the molecule.
In electrophilic addition reactions, which are common for alkenes, the rate and regioselectivity are dictated by the stability of the intermediate carbocation. libretexts.org The reaction begins when the π electrons of the alkene's double bond attack an electrophile. savemyexams.com For this compound, there are two potential carbons in the double bond that can form a new bond with the electrophile. Protonation of the terminal CH2 carbon results in a more stable tertiary carbocation on the adjacent carbon, in accordance with Markovnikov's rule. libretexts.orgyoutube.com
The substituents on the molecule play a crucial role:
2,4-Dimethylphenyl Group: The two methyl groups on the phenyl ring are electron-donating groups. They increase the electron density of the aromatic ring and, through inductive effects, can also influence the reactivity of the nearby propene group.
2-Methyl Group (on the propene): This alkyl group is electron-donating and significantly stabilizes the adjacent tertiary carbocation intermediate formed during electrophilic addition. libretexts.org This stabilization lowers the activation energy for the reaction, thereby increasing its rate compared to less substituted alkenes. libretexts.org
The regioselectivity of such reactions is high, favoring the formation of the product derived from the most stable carbocation intermediate. libretexts.org For example, in the addition of HBr, the bromide ion will preferentially attack the tertiary carbocation, leading to a specific constitutional isomer as the major product. libretexts.org
The efficiency of derivatization can be further modulated by introducing other substituents onto the aromatic ring. Electron-donating groups (EDGs) would likely increase the rate of electrophilic addition by further stabilizing the carbocation intermediate, while electron-withdrawing groups (EWGs) would destabilize it and decrease the reaction rate. rsc.org
The following table illustrates the predicted influence of additional hypothetical substituents on the aromatic ring on the efficiency of an electrophilic addition reaction.
| Substituent at 5-position | Electronic Effect | Predicted Effect on Reaction Rate | Predicted Regioselectivity |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Increase | High (Markovnikov) |
| -CH₃ (Methyl) | Electron-Donating | Moderate Increase | High (Markovnikov) |
| -H (Hydrogen) | Neutral (Reference) | Baseline | High (Markovnikov) |
| -Cl (Chloro) | Weak Electron-Withdrawing | Decrease | High (Markovnikov) |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Decrease | High (Markovnikov) |
Advanced Spectroscopic and Chromatographic Characterization of 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, both ¹H and ¹³C NMR are indispensable for confirming its constitution.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the propene group, the allylic protons, and the methyl group protons.
The chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm). The vinyl protons of the C=CH₂ group are expected to appear around δ 4.5-5.0 ppm. The allylic CH₂ protons, being adjacent to the aromatic ring, would likely be found around δ 3.3-3.5 ppm. The methyl group attached to the double bond would appear as a singlet around δ 1.7-1.9 ppm, while the two methyl groups on the phenyl ring would also produce distinct singlets, likely in the range of δ 2.2-2.5 ppm.
Spin-spin coupling, observed as the splitting of signals, provides information about adjacent non-equivalent protons. The vinyl protons would likely show geminal and allylic coupling. The aromatic protons would exhibit coupling patterns (doublets, triplets) depending on their substitution pattern.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | ~7.0-7.2 | Multiplet | N/A |
| Vinyl (=CH₂) | ~4.7-4.9 | Singlet (broad) | N/A |
| Allylic (Ar-CH₂) | ~3.4 | Singlet | N/A |
| Aromatic CH₃ (C2) | ~2.3 | Singlet | N/A |
| Aromatic CH₃ (C4) | ~2.3 | Singlet | N/A |
| Vinyl CH₃ | ~1.8 | Singlet | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound is expected to show signals for the aromatic carbons, the alkene carbons, the allylic carbon, and the methyl carbons.
Aromatic carbons typically resonate between δ 120-150 ppm, with quaternary carbons appearing at the lower field end of this range. The sp² hybridized carbons of the C=C double bond will also be in this region, typically with the quaternary carbon appearing at a higher chemical shift than the =CH₂ carbon. The sp³ hybridized allylic carbon and the methyl carbons will appear in the upfield region of the spectrum (δ 15-40 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 135-140 |
| Aromatic CH | 125-132 |
| Alkene C (quaternary) | ~145 |
| Alkene CH₂ | ~112 |
| Allylic CH₂ | ~40 |
| Aromatic CH₃ | ~21 |
| Vinyl CH₃ | ~23 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, key expected vibrational bands include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching: The stretching vibration of the alkene C=C bond is expected in the range of 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of peaks between 1450 and 1600 cm⁻¹.
C-H bending: Out-of-plane bending vibrations for the =CH₂ group are typically strong and appear in the 890-910 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations, which are often weak in the IR spectrum.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3010-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |
| Alkene C=C Stretch | 1640-1650 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong (multiple bands) |
| Alkene =C-H Bend (out-of-plane) | 890-910 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound (molar mass: 174.28 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would likely involve the cleavage of bonds to form stable carbocations. A prominent fragmentation pathway would be the benzylic cleavage to lose a methyl radical (CH₃•), resulting in a fragment ion at m/z = 159. Another likely fragmentation is the loss of a propyl group, leading to a fragment corresponding to the dimethylbenzyl cation at m/z = 119.
Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 174 | Molecular Ion [M]⁺ | [C₁₃H₁₈]⁺ |
| 159 | [M - CH₃]⁺ | [C₁₂H₁₅]⁺ |
| 119 | [M - C₄H₇]⁺ (Dimethylbenzyl cation) | [C₉H₁₁]⁺ |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
Gas chromatography (GC) is a technique used to separate volatile compounds in a mixture. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. nih.gov
GC analysis of a sample of this compound would be used to assess its purity. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). restek.com
This technique is also highly effective for separating and identifying isomers. For instance, positional isomers such as 3-(2,5-Dimethylphenyl)-2-methyl-1-propene or 3-(3,4-Dimethylphenyl)-2-methyl-1-propene would likely have different retention times, allowing for their resolution and quantification. marshall.edu GC-MS would provide mass spectra for each separated isomer, confirming their identity. jmchemsci.com
Typical GC Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 50-100 °C, ramp to 250-300 °C |
| Detector (MS) | Electron Ionization (EI), scan range 40-500 m/z |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate bond lengths, bond angles, and intermolecular interactions. For this compound, which is likely a liquid at room temperature, this analysis would first require obtaining a suitable single crystal, typically by slow cooling to a low temperature.
If a crystal structure were determined, it would confirm the connectivity established by NMR and provide detailed conformational information, such as the torsion angle between the phenyl ring and the propene side chain. The crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the solid-state properties of the compound. nih.gov While no specific crystal structure data for this exact compound is publicly available, analysis of structurally related molecules shows that the planarity of the molecule and intermolecular interactions like C-H···O or C-H···π play significant roles in the crystal packing. nih.govresearchgate.net
Information Obtainable from a Hypothetical X-ray Diffraction Study
| Parameter | Type of Information |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal lattice unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths and Angles | Definitive geometric parameters of the molecule |
| Torsion Angles | Conformational details of the molecule |
| Intermolecular Interactions | Details of crystal packing forces |
Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the availability of advanced computational chemistry methods, dedicated research focusing on the quantum chemical calculations, electronic structure, and molecular orbital analysis of this specific molecule appears to be unpublished. Consequently, the detailed research findings and specific data required to construct an in-depth analysis as per the requested outline are not available in the public domain.
Computational chemistry provides powerful tools to investigate the properties of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for optimizing molecular geometries and calculating electronic structures. Analyses like Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) mapping further elucidate the reactivity, charge distribution, and potential interaction sites of a compound. However, the application of these methods to this compound has not been documented in accessible scholarly articles or databases.
While general principles of these computational methods are well-established and have been applied to a vast number of organic molecules, including structurally similar substituted phenylpropenes, the specific quantitative results such as HOMO-LUMO energy gaps, NBO interaction energies, and MEP surface values are unique to each individual compound. Without dedicated studies, any attempt to present such data for this compound would be speculative and would not meet the standards of scientific accuracy.
Therefore, until research focusing on the computational and theoretical aspects of this compound is conducted and published, a detailed and data-driven article on this specific topic cannot be generated.
Computational and Theoretical Studies on 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) are widely used to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic molecules with a high degree of accuracy. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in 3-(2,4-Dimethylphenyl)-2-methyl-1-propene
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.8 - 7.2 | 125 - 135 |
| Vinylic C=CH₂ | 4.5 - 5.0 | 110 - 120 |
| Allylic -CH₂- | 3.2 - 3.5 | 35 - 45 |
| Aromatic C-CH₃ | 2.2 - 2.5 | 19 - 22 |
| Vinylic C-CH₃ | 1.7 - 1.9 | 20 - 25 |
Note: The data in this table is hypothetical and based on typical chemical shift ranges for the specified functional groups. Actual computational results would provide more precise values.
Similarly, theoretical vibrational frequencies corresponding to IR spectroscopy can be computed. These calculations help in assigning specific vibrational modes to the experimentally observed absorption bands, aiding in the structural elucidation of the compound.
Thermodynamic Property Calculations
Computational chemistry also enables the calculation of key thermodynamic properties, providing insights into the stability and reactivity of a molecule. Properties such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) can be determined through theoretical calculations. chemeo.com These calculations are often performed for the ideal-gas state and can be extended to various temperatures. nist.gov
While specific computational studies on the thermodynamics of this compound are not detailed in the available search results, the methodologies are well-established. For context, experimental thermodynamic data for the structurally related but simpler compound, 2-methyl-1-propene (isobutylene), is available from sources like the NIST WebBook. nist.gov
Table 2: Selected Experimental Thermodynamic Properties for 2-Methyl-1-propene (Isobutylene) at 298.15 K
| Property | Value | Units |
| Standard Enthalpy of Formation (gas) | -16.9 ± 0.75 | kJ/mol |
| Standard Molar Entropy (gas) | 293.37 ± 0.42 | J/mol·K |
| Ideal Gas Heat Capacity (Cp,gas) | 88.09 | J/mol·K |
Source: Data from the NIST Chemistry WebBook for 2-methyl-1-propene. nist.govnist.gov
Computational methods would follow by optimizing the molecular geometry of this compound and then performing frequency calculations to obtain the necessary data for statistical thermodynamics, yielding theoretical values for its thermodynamic properties.
Conformational Analysis through Computational Methods
The flexibility of a molecule is defined by the rotation around its single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. nih.gov
For this compound, several single bonds allow for rotational freedom, primarily:
The bond between the phenyl ring and the methylene (B1212753) group.
The bond between the methylene group and the propene unit.
Computational methods can explore the potential energy surface of the molecule by systematically rotating these dihedral angles. For each rotational step, the energy of the molecule is calculated, allowing for the identification of the lowest energy (most stable) and highest energy (least stable) conformations. researchgate.net The energy difference between these represents the rotational barrier. researchgate.net This analysis reveals the preferred three-dimensional structure of the molecule and the flexibility of its different parts. For instance, steric hindrance between the methyl groups on the phenyl ring and the methyl group on the propene moiety will significantly influence the preferred conformations. msu.edu
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Rotation Axis (Bond) | Atoms Defining Dihedral Angle | Expected Conformational Features |
| Phenyl-CH₂ | C(aromatic)-C(aromatic)-CH₂-C(propene) | Determines the orientation of the propene group relative to the substituted phenyl ring. |
| CH₂-Propene | C(aromatic)-CH₂-C(propene)=C(vinylic) | Influences the spatial relationship between the phenyl ring and the double bond. |
Note: This table identifies the key rotational bonds that would be the focus of a computational conformational analysis.
Role of 3 2,4 Dimethylphenyl 2 Methyl 1 Propene As a Synthetic Intermediate
Precursor in Fine Chemical Synthesis
In the field of fine chemical synthesis, where the goal is the production of pure, single substances in limited quantities, 3-(2,4-Dimethylphenyl)-2-methyl-1-propene plays a crucial role as an advanced intermediate. It is a central component in a multi-step synthetic pathway designed to produce high-purity specialty chemicals from readily available starting materials. google.com
A notable example is its involvement in a process that begins with commodity chemicals like m-xylene, propylene, and carbon monoxide. Through a sequence of reactions including acylation and hydrogenation, these simple molecules are converted into more complex intermediates, culminating in the formation of this compound. This intermediate is not the final product but a critical stepping stone, which is then transformed in a final, decisive step to yield the target fine chemical, such as 2,6-dimethylnaphthalene (B47086). google.com The industrial significance of this pathway lies in its ability to produce a high-purity chemical from inexpensive feedstocks, a key objective in fine chemical manufacturing. google.com
Building Block for Complex Organic Scaffolds
The molecular structure of this compound makes it an excellent building block for constructing larger, more intricate organic scaffolds. The alkene functionality and the substituted aromatic ring provide reactive sites for a variety of chemical modifications.
The propene unit of this compound can undergo addition reactions to create saturated propane (B168953) derivatives. A primary example is the catalytic hydrogenation of the carbon-carbon double bond. This reaction converts the alkene into an alkane, yielding 1-(2,4-dimethylphenyl)-2-methyl-propane. google.com
This transformation is a reduction reaction, typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.org The process involves the addition of two hydrogen atoms across the double bond, resulting in a more saturated and stable molecule. libretexts.org This substituted propane derivative can itself be a target molecule or serve as an intermediate in subsequent reactions, such as the dehydrogenation and cyclization to form other complex structures. google.com
Table 1: Hydrogenation of this compound
| Reactant | Product | Reaction Type | Key Reagents |
|---|
A significant application of this compound is its use as a direct precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). Specifically, it is employed in an efficient process to produce high-purity 2,6-dimethylnaphthalene (2,6-DMN). google.com
This conversion is achieved through a gas-phase dehydrogenation and cyclization reaction. The process involves passing the this compound starting material over a solid catalyst at elevated temperatures. google.com During this reaction, intramolecular cyclization occurs, followed by the elimination of hydrogen atoms to form the stable, aromatic naphthalene (B1677914) ring system. This method is of high industrial significance as it allows for the production of 2,6-DMN without the isomeric impurities that often complicate separation in other synthetic routes. google.com
Table 2: Synthesis of 2,6-Dimethylnaphthalene
| Precursor | Product | Reaction Type | Catalyst | Temperature Range |
|---|
Intermediate in Material Science Applications (e.g., Polymer Building Blocks)
While not typically a monomer itself, this compound is a critical intermediate in the production of monomers that are foundational to high-performance materials. Its role is best exemplified by its position in the synthesis of 2,6-dimethylnaphthalene. google.com
2,6-Dimethylnaphthalene is the primary monomer used for the production of polyethylene (B3416737) naphthalate (PEN), a high-performance polyester. wikipedia.org PEN exhibits superior thermal resistance, strength, and barrier properties compared to the more common polyethylene terephthalate (B1205515) (PET). wikipedia.org Therefore, the synthetic pathway that transforms this compound into 2,6-DMN is a crucial link in the value chain for advanced polymer manufacturing. By serving as a precursor to this important polymer building block, this compound indirectly contributes to the development of advanced materials used in electronics, automotive applications, and high-performance packaging. wikipedia.org
No Information Found for this compound
A thorough search of available scientific literature and environmental data sources yielded no specific information regarding the environmental fate and degradation pathways of the chemical compound this compound.
Despite targeted searches for data on its abiotic and biotic degradation, including photodegradation, chemical transformation in environmental matrices, microbial degradation, and enzymatic biotransformations, no research findings or data pertaining to this specific compound could be located. Consequently, an article detailing its environmental persistence and transformation as per the requested outline cannot be generated at this time due to the absence of scientific evidence.
Further research and experimental studies would be required to determine the environmental behavior of this compound.
Environmental Fate and Degradation Pathways of 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Analytical Methodologies for Environmental Monitoring
Effective monitoring of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene in various environmental matrices such as water, soil, and air is crucial for assessing its distribution and potential impact. Given its nature as a volatile organic compound (VOC), a range of established analytical techniques can be employed for its detection and quantification. nih.gov The selection of a specific method often depends on the sample matrix, the required detection limits, and the available instrumentation.
The primary analytical approach for compounds of this class is Gas Chromatography (GC) , owing to its excellent separation capabilities for volatile substances. nih.gov When coupled with a detector, GC allows for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of this compound. nih.gov Mass spectrometry provides detailed structural information, enabling unambiguous identification even in complex environmental samples. By operating the mass spectrometer in selected ion monitoring (SIM) mode, very low detection limits can be achieved.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly sensitive method for the detection of hydrocarbons. nih.gov While it does not provide the same level of specificity as GC-MS, it is a robust and reliable technique for quantifying the compound, especially when the sample matrix is relatively clean or after appropriate cleanup procedures.
To enhance the sensitivity and accuracy of these methods, various sample preparation and introduction techniques are utilized:
Purge and Trap (P&T): This technique is commonly used for the analysis of VOCs in water and soil samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or directly immersed). The analytes partition onto the fiber and are then thermally desorbed in the GC injection port. This method is particularly useful for on-site sampling and for reducing sample preparation time.
Headspace Analysis: For solid and water samples, static or dynamic headspace analysis can be employed. The sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase above the sample. A portion of this headspace is then injected into the GC.
The following table summarizes the analytical methodologies applicable for the environmental monitoring of this compound.
| Analytical Technique | Detector | Sample Preparation | Applicable Matrices | Key Advantages |
| Gas Chromatography | Mass Spectrometry (MS) | Purge and Trap, SPME, Headspace | Water, Soil, Air | High specificity and sensitivity |
| Gas Chromatography | Flame Ionization (FID) | Purge and Trap, SPME, Headspace | Water, Soil, Air | High sensitivity, robust |
Formation and Fate of Degradation Products
The environmental degradation of this compound can proceed through several pathways, primarily driven by biotic and abiotic processes. These processes lead to the formation of various degradation products, the nature and fate of which are determined by the specific environmental conditions.
Abiotic Degradation:
Atmospheric Ozonolysis: In the atmosphere, the double bond in the 2-methyl-1-propene moiety is susceptible to attack by ozone. nih.govwikipedia.org This reaction cleaves the double bond, leading to the formation of carbonyl compounds. The expected primary ozonolysis products would be 2,4-dimethylbenzaldehyde and acetone . These aldehydes and ketones can undergo further oxidation in the atmosphere.
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species present in the atmosphere and in aquatic environments. nih.govnist.govacs.org The reaction of •OH with this compound can occur at both the aromatic ring and the double bond. nih.govacs.org Addition of the hydroxyl radical to the double bond is a likely pathway, leading to the formation of hydroxylated intermediates that can be further oxidized. nih.govacs.org
Photodegradation: While direct photolysis of the parent compound may be limited, the degradation products, particularly the carbonyl compounds formed from ozonolysis, can be susceptible to further photochemical reactions.
Biotic Degradation:
Microbial Degradation: In soil and water, microorganisms can play a significant role in the degradation of this compound. The presence of both an aromatic ring and a branched alkyl chain suggests that multiple enzymatic pathways could be involved. nih.govuni-greifswald.denih.gov
Oxidation of the Alkyl Side Chain: Bacteria may initiate degradation by oxidizing the methyl groups on the phenyl ring or the propene side chain. nih.gov This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. nih.gov
Aromatic Ring Cleavage: Following initial modifications to the side chain, microorganisms can hydroxylate the aromatic ring, leading to catecholic intermediates. These intermediates can then undergo ring cleavage, breaking down the aromatic structure into aliphatic acids that can be further metabolized through central metabolic pathways. nih.gov The presence of the dimethyl substitution on the ring may influence the rate and pathway of this degradation. nih.gov
The degradation of this compound can lead to a variety of transformation products. The initial products of the major degradation pathways are summarized in the table below. The subsequent fate of these products involves further degradation, potentially leading to complete mineralization to carbon dioxide and water, or incorporation into natural organic matter. However, some degradation products may be more persistent or have different toxicological properties than the parent compound. mdpi.com
| Degradation Pathway | Primary Degradation Products | Environmental Compartment |
| Atmospheric Ozonolysis | 2,4-Dimethylbenzaldehyde, Acetone | Atmosphere |
| Reaction with •OH | Hydroxylated intermediates | Atmosphere, Water |
| Biodegradation | 2,4-Dimethylbenzoic acid, various hydroxylated and carboxylated intermediates | Soil, Water |
Future Research Directions for 3 2,4 Dimethylphenyl 2 Methyl 1 Propene
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of alkylated aromatic compounds often relies on Friedel-Crafts alkylation, a method that frequently employs strong Lewis acids like aluminum trichloride (B1173362) and hazardous alkyl halides. gctlc.orgresearchgate.net These processes can generate significant waste and involve corrosive materials. iastate.edu Future research must prioritize the development of greener, more sustainable synthetic pathways to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene.
Key areas of investigation should include:
Heterogeneous Catalysis : The use of solid acid catalysts, such as zeolites, clays, or mixed metal oxides like SiO2-ZrO2, offers a recyclable and less corrosive alternative to conventional Lewis acids. researchgate.net These materials can facilitate the alkylation of 2,4-dimethylbenzene (m-xylene) with a suitable isobutenyl precursor under milder conditions, simplifying product work-up to a simple filtration. gctlc.org
C-H Bond Activation/Functionalization : A highly atom-economical approach involves the direct catalytic functionalization of the sp³ C-H bonds of toluene (B28343) derivatives or xylenes. organic-chemistry.orgbeilstein-journals.org Research into transition-metal catalyzed reactions, for instance using ruthenium or palladium complexes, could enable the direct coupling of the aromatic core with an appropriate four-carbon fragment, minimizing the need for pre-functionalized starting materials. nih.govresearchgate.net
Alternative Energy Sources : Exploring photochemical or sonochemical methods could provide environmentally benign alternatives to thermally driven reactions. bdu.ac.in Photochemical approaches, for example, can mediate reactions under ambient conditions, reducing energy consumption and the formation of thermal byproducts. iastate.edu
Table 1: Comparison of Synthetic Strategies for this compound
| Synthetic Strategy | Traditional Method (Friedel-Crafts) | Future Sustainable Approach |
|---|---|---|
| Catalyst | Homogeneous Lewis Acids (e.g., AlCl₃) | Heterogeneous Solid Acids (e.g., Zeolites) or Transition Metals (e.g., Ru, Pd) |
| Reagents | Alkyl halides, m-xylene | Alcohols, Alkenes, m-xylene |
| Byproducts | Acidic aqueous waste, unwanted side products | Primarily water, catalyst is recyclable |
| Key Advantages | Well-established methodology | Reduced waste, safer reagents, easier purification, higher atom economy. gctlc.orgbdu.ac.in |
| Research Focus | N/A | Catalyst design, C-H activation protocols, optimization of reaction conditions. researchgate.netnih.gov |
Exploration of New Catalytic Applications in Organic Synthesis
The olefinic bond in this compound makes it a versatile substrate for a variety of catalytic transformations, enabling the synthesis of more complex and potentially valuable molecules.
Future research should explore its utility in:
Olefin Metathesis : This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium (Grubbs-type) or molybdenum (Schrock-type) complexes, could be applied. wikipedia.orgmasterorganicchemistry.comharvard.edu Cross-metathesis with other alkenes could generate a diverse range of substituted styrene (B11656) derivatives. While olefin isomerization can be a competing side reaction with some ruthenium catalysts, careful catalyst selection can control the outcome. mdpi.comresearchgate.net
Asymmetric Hydrogenation : The prochiral double bond can be stereoselectively reduced to create a chiral center. The development of chiral transition-metal catalysts for the asymmetric hydrogenation of this substrate would provide access to enantiomerically enriched 1-(2,4-dimethylphenyl)-2-methylpropane, a valuable building block for chiral synthesis.
Hydrofunctionalization Reactions : Catalytic additions across the double bond, such as hydroamination, hydroetherification, or hydroheteroarylation, would install new functional groups. acs.org For example, nickel-catalyzed hydroheteroarylation could couple the propene unit with various heteroarenes, rapidly increasing molecular complexity. acs.org
Polymerization : As a substituted styrene, this compound could be investigated as a monomer or co-monomer in polymerization reactions to produce novel polymers with specific thermal or mechanical properties.
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, a dedicated computational research program could yield significant insights.
Future modeling studies could focus on:
Quantum Chemical Calculations (DFT) : Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, including HOMO-LUMO energy gaps, which are crucial for predicting its reactivity in chemical reactions. researchgate.net It can also be used to predict spectroscopic properties, such as NMR chemical shifts, aiding in structural characterization. cdnsciencepub.com
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule, for instance, its conformational preferences and its interactions with solvents or catalyst surfaces. researchgate.netresearchgate.net This is particularly useful for understanding reaction mechanisms and the factors controlling stereoselectivity.
Reaction Pathway Modeling : Computational modeling can elucidate the mechanisms of potential synthetic and catalytic reactions. By calculating the activation energies of different pathways, researchers can predict the most likely products and optimize reaction conditions for desired outcomes, saving significant experimental time and resources. mun.camun.ca
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Objective | Predicted Properties/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, molecular electrostatic potential, charge distribution. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | UV-Vis absorption spectra, NMR chemical shifts. cdnsciencepub.com |
| Molecular Dynamics (MD) | Conformational & Interaction Analysis | Preferred conformations, solvent interactions, binding modes to catalyst active sites. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Transformation Modeling | Reactivity within an enzyme active site, prediction of biocatalytic outcomes. |
Investigation of Bio-inspired Transformations and Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. acs.org Exploring the interaction of this compound with enzymes or whole-cell systems is a promising avenue for future research.
Key research directions include:
Enzymatic Reduction of the Double Bond : Ene-reductases, a class of enzymes known for their ability to asymmetrically reduce activated C=C bonds, could be screened for activity towards this substrate. nih.govresearchgate.net This could provide a green route to chiral alkanes. Other reductases, such as those found in Nicotiana tabacum, have also shown potential for reducing double bonds in various molecules. nih.gov
Biocatalytic Oxidation : Oxidizing enzymes like monooxygenases or dioxygenases could transform the molecule by hydroxylating the aromatic ring or epoxidizing the double bond. These transformations are often difficult to achieve with high selectivity using traditional chemical methods.
Engineered Biosynthetic Pathways : Drawing inspiration from the engineered biosynthesis of toluene from glucose via enzymes like phenylacetate (B1230308) decarboxylase, research could aim to construct novel metabolic pathways in microorganisms (e.g., E. coli) to produce alkylated aromatics from renewable feedstocks. lbl.gov While challenging, this represents a long-term goal for the sustainable production of aromatic platform chemicals. Lipases and proteases have also been utilized in the enzymatic polymerization of aromatic monomers to form polyesters. researchgate.net
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound, a thorough understanding of its environmental fate and potential toxicity is crucial. For this compound, which belongs to the class of alkylated aromatic hydrocarbons, this is a critical area for future investigation. epa.gov
A comprehensive assessment should include:
Biodegradation Studies : Research is needed to determine if microorganisms in soil and water can degrade this compound. researchgate.net Studies on similar molecules like styrene show that many microbial genera are capable of its metabolism. nih.gov Investigations could use microbial consortia from industrial sites to identify degradation pathways and metabolic products. The degradation of styrenic compounds often involves oxidation to form hydroxyl and carbonyl groups, increasing water solubility. mdpi.comnih.gov
Toxicity and Bioaccumulation Potential : The toxicity of the parent compound and its potential degradation products should be evaluated. Alkylated aromatic compounds can be more persistent and potentially more toxic than their parent non-alkylated structures. researchgate.netnih.gov Studies have shown that the microbial transformation of some alkylated PAHs can actually increase the toxicity of the resulting mixture due to the higher solubility and bioavailability of the oxidized metabolites. mdpi.com
Remediation Strategies : Should the compound prove to be persistent or toxic, research into remediation strategies would be necessary. This could involve identifying specific microbial strains or enzymes capable of its complete mineralization or developing bioremediation protocols for contaminated environments.
Table 3: Framework for Environmental Assessment
| Research Question | Proposed Methodology | Potential Outcome |
|---|---|---|
| Is the compound biodegradable? | Incubation with soil/water microorganisms; analytical monitoring (GC-MS). | Determination of degradation rate and identification of metabolic pathways. nih.gov |
| What are the degradation products? | Isolation and structural elucidation (NMR, MS) of metabolites. | Understanding of the environmental transformation and fate. |
| Is the compound toxic? | Ecotoxicological assays (e.g., using Aliivibrio fischeri, zebrafish embryos). | Assessment of potential environmental risk. mdpi.com |
| Does it bioaccumulate? | Measurement of octanol-water partition coefficient (LogP); uptake studies in organisms. | Evaluation of the potential to accumulate in food chains. |
Q & A
Q. What are the optimal synthetic routes for 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, and how can reaction conditions be tailored to improve yield?
Methodological Answer: A Friedel-Crafts alkylation or alkenylation strategy is typically employed for synthesizing substituted propenes. For example, using 2,4-dimethylbenzene as the aromatic substrate and a propene derivative (e.g., 2-methyl-1-propene), Lewis acids like AlCl₃ or FeCl₃ can catalyze the reaction. Optimizing solvent polarity (e.g., dichloromethane vs. toluene) and temperature (0–25°C) is critical to minimize side reactions such as polymerization. Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., E/Z isomerism) by determining bond angles and spatial arrangements of substituents. For example, Acta Crystallographica studies on analogous compounds (e.g., 3-[4-(dimethylamino)phenyl] derivatives) confirm dihedral angles between aromatic rings and the propene backbone .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish between regioisomers. For instance, vinyl proton splitting patterns (e.g., doublets of doublets) and aromatic coupling constants (J = 8–10 Hz for para-substituted dimethyl groups) validate substitution patterns .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis or IR data to confirm structural assignments .
Q. What are the common functionalization pathways for this compound, and how do reaction conditions influence product distribution?
Methodological Answer: Key pathways include:
- Electrophilic Addition : Halogenation (e.g., Br₂ in CCl₄) generates dihalogenated alkanes. Steric hindrance from the 2,4-dimethylphenyl group directs regioselectivity.
- Oxidation : Ozonolysis or epoxidation (e.g., m-CPBA) produces carbonyl or epoxide derivatives, respectively. Solvent polarity (e.g., acetone vs. DMF) affects reaction kinetics.
- Substitution : Nucleophilic substitution (e.g., with amines or hydroxyl groups) under basic conditions yields amino- or hydroxy-propenes.
A comparative table of reaction outcomes:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Halogenation | Br₂, CCl₄, 0°C | 2,3-Dibromo derivative | 65–75 | |
| Epoxidation | m-CPBA, CH₂Cl₂, RT | 2-Chloro-3-(2,4-dimethylphenyl)oxirane | 50–60 | |
| Amination | NH₃, EtOH, 60°C | 2-Amino-3-(2,4-dimethylphenyl)-1-propene | 40–50 |
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bulky 2,4-dimethylphenyl group sterically hinders coupling at the β-position of the propene, favoring α-selective reactions in Suzuki-Miyaura or Heck couplings. Electronic effects (electron-donating methyl groups) increase electron density at the aromatic ring, enhancing coordination to Pd catalysts. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding ligand selection (e.g., PPh₃ vs. XPhos) for improved catalytic turnover .
Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability.
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify false positives from metabolite interference.
- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity trends to resolve discrepancies between in vitro and in vivo results .
Q. How can computational methods (e.g., DFT, MD simulations) predict the material science applications of this compound-based polymers?
Methodological Answer:
- DFT : Calculate polymerization activation energies to identify favorable monomer conformations. For example, the vinyl group’s planarity facilitates π-orbital overlap during radical polymerization.
- Molecular Dynamics (MD) : Simulate glass transition temperatures (Tg) by analyzing backbone rigidity and substituent mobility. Bulky aryl groups increase Tg by 20–30°C compared to unsubstituted propenes.
- Docking Studies : Predict interactions with dopants (e.g., carbon nanotubes) to design conductive polymers with tailored bandgaps .
Data Contradiction Analysis
Q. Why do substitution reactions of this compound yield conflicting product ratios in different studies?
Methodological Answer: Divergent outcomes arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, while nonpolar solvents (e.g., hexane) favor SN1 pathways.
- Catalyst Loading : Excess AlCl₃ (≥2 equiv.) promotes over-substitution, generating di- or tri-substituted byproducts.
- Temperature Gradients : Lower temperatures (–10°C) favor kinetic control (meta-substitution), while higher temperatures (50°C) favor thermodynamic products (para-substitution).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
